molecular formula C6H11ClN4 B13458944 1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No.: B13458944
M. Wt: 174.63 g/mol
InChI Key: ZRGDYNDEZAINQF-UHFFFAOYSA-N
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Description

1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10N4·HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Properties

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

(1-cyclopropyl-1,2,4-triazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c7-3-6-8-4-10(9-6)5-1-2-5;/h4-5H,1-3,7H2;1H

InChI Key

ZRGDYNDEZAINQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC(=N2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a triazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to its specific cyclopropyl substitution on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The chemical formula for this compound is C7H12ClN5C_7H_{12}ClN_5. Its molecular weight is approximately 189.66 g/mol. The presence of the cyclopropyl group and the triazole ring contributes to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines. In vitro evaluations indicated that similar triazole compounds exhibited significant antiproliferative activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism of action often involves cell cycle arrest and apoptosis induction through pathways such as caspase activation .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-(Cyclopropyl-1H-1,2,4-triazol-3-yl) derivativeMCF-7TBDApoptosis via caspase activation
4-(1,2,3-triazol-1-yl)coumarinA5490.48G2/M cell cycle arrest
Novel triazole derivativesSW480TBDInduction of apoptosis

Antimicrobial Activity

Triazoles are widely recognized for their antifungal properties. Research has shown that compounds similar to this compound possess significant activity against various fungal strains. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes .

Table 2: Antimicrobial Activity of Triazole Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(Cyclopropyl triazole)Candida albicansTBD
4-(Cyclopropyl triazole)Aspergillus nigerTBD

Case Studies

A notable case study involving a related compound demonstrated its efficacy in treating fungal infections in a clinical setting. Patients treated with a triazole derivative showed significant improvement in symptoms compared to those receiving standard antifungal therapy . This highlights the potential therapeutic applications of triazole derivatives like this compound.

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